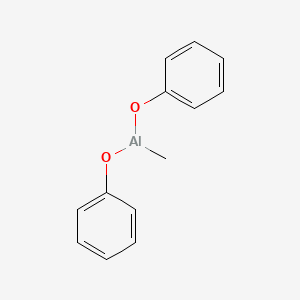
Methyl(diphenoxy)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(diphenoxy)alumane is an organoaluminum compound characterized by the presence of a methyl group and two phenoxy groups attached to an aluminum atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl(diphenoxy)alumane can be synthesized through the reaction of trimethylaluminum with phenol under controlled conditions. The reaction typically involves the following steps:
Reaction of Trimethylaluminum with Phenol: Trimethylaluminum reacts with phenol to form this compound and methane as a byproduct.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-25°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(diphenoxy)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other byproducts.
Reduction: It can be reduced under specific conditions to form aluminum hydrides.
Substitution: this compound can undergo substitution reactions where the phenoxy groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve the use of halogenated compounds and are carried out in the presence of a catalyst.
Major Products Formed
Oxidation: Aluminum oxide and phenol derivatives.
Reduction: Aluminum hydrides and methyl derivatives.
Substitution: Various substituted aluminum compounds depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Methyl(diphenoxy)alumane has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis reactions, particularly in polymerization processes.
Materials Science: The compound is used in the preparation of advanced materials, including coatings and composites.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of methyl(diphenoxy)alumane involves its ability to coordinate with other molecules through its aluminum center. The aluminum atom acts as a Lewis acid, accepting electron pairs from donor molecules. This coordination ability allows it to facilitate various chemical reactions, including polymerization and catalysis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylaluminum: Similar in structure but lacks the phenoxy groups.
Triphenylaluminum: Contains three phenyl groups instead of phenoxy groups.
Diethylaluminum Phenoxide: Contains ethyl groups and a phenoxy group.
Uniqueness
Methyl(diphenoxy)alumane is unique due to the presence of both a methyl group and phenoxy groups, which confer distinct chemical properties. The combination of these groups allows for versatile reactivity and makes it suitable for a wide range of applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
130168-46-6 |
|---|---|
Molekularformel |
C13H13AlO2 |
Molekulargewicht |
228.22 g/mol |
IUPAC-Name |
methyl(diphenoxy)alumane |
InChI |
InChI=1S/2C6H6O.CH3.Al/c2*7-6-4-2-1-3-5-6;;/h2*1-5,7H;1H3;/q;;;+2/p-2 |
InChI-Schlüssel |
FCUCJXXFUVRUTR-UHFFFAOYSA-L |
Kanonische SMILES |
C[Al](OC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


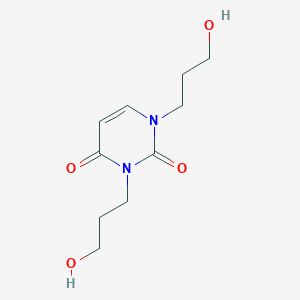

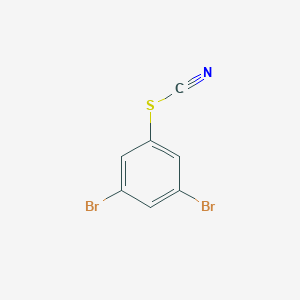
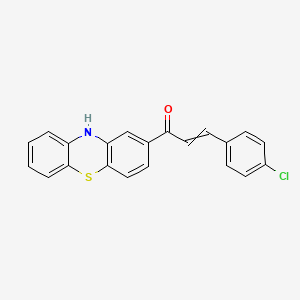
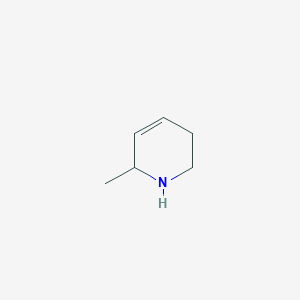
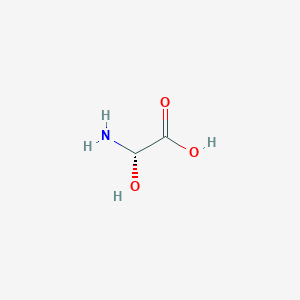
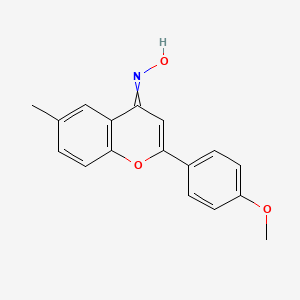
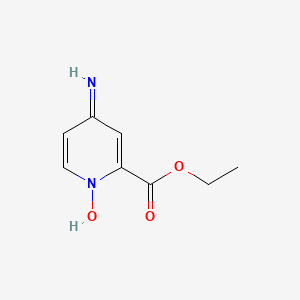
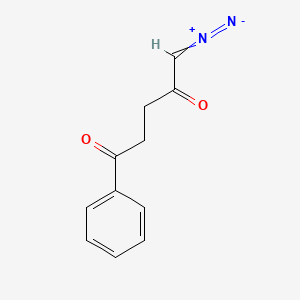
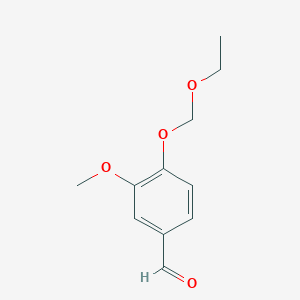

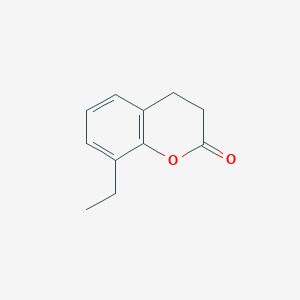
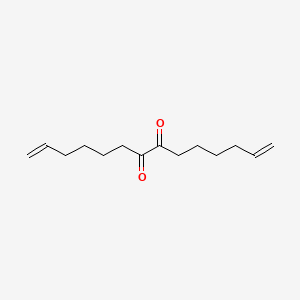
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)
